molecular formula C20H21ClFNO3 B2605302 2-chloro-6-fluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide CAS No. 2034258-18-7

2-chloro-6-fluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide

Cat. No. B2605302
CAS RN: 2034258-18-7
M. Wt: 377.84
InChI Key: BTYVNCCMIPLYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-fluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H21ClFNO3 and its molecular weight is 377.84. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-6-fluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-fluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxicity and Heterocyclic Synthesis

One study focused on the synthesis of new heterocycles starting from ethyl (3-hydroxy-1H-inden-2-yl)(oxo)-acetate and their subsequent evaluation for cytotoxic activities. Compounds displaying significant cytotoxic potential were identified, hinting at the utility of similar compounds in drug development and cancer research (Hegazi et al., 2010).

Tuberculostatic Pyrazine Derivatives

Another study synthesized potentially tuberculostatic pyrazine derivatives, which showed high activity against tuberculosis. This suggests that fluoro- and chloro-substituted compounds could be explored for their antimicrobial properties, especially against resistant bacterial strains (Foks et al., 2005).

Peripheral Benzodiazepine Receptor Imaging

Research into fluorinated compounds for the study of the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET) highlights the significance of such compounds in neurodegenerative disorder research. These compounds were synthesized and evaluated for their affinity towards PBRs, showing promise as imaging agents in neurodegenerative disease studies (Fookes et al., 2008).

Pharmacological Activity of Fluorobenzothiazole Analogues

A series of benzothiazoles and pyrazoles, including fluorobenzothiazole analogues, were synthesized and assessed for antimicrobial and antioxidant activities. This study underscores the broader pharmacological potential of fluorine- and chlorine-substituted compounds, suggesting avenues for further research into their therapeutic applications (Raparla et al., 2013).

properties

IUPAC Name

2-chloro-6-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFNO3/c21-16-7-4-8-17(22)18(16)19(24)23-13-20(25,14-5-2-1-3-6-14)15-9-11-26-12-10-15/h1-8,15,25H,9-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYVNCCMIPLYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2=C(C=CC=C2Cl)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide

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